
3'-Deoxy-3'-fluorothymidine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-fluorothymidine-d3 is a stable isotope-labeled compound, often used in scientific research. It is a derivative of thymidine, where the 3’ hydroxyl group is replaced by a fluorine atom and deuterium atoms are incorporated. This compound is known for its antiviral properties and is used in various biochemical and medical research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-d3 typically involves the fluorination of thymidine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluorothymidine-d3 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity suitable for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-fluorothymidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives of 3’-Deoxy-3’-fluorothymidine-d3 .
Applications De Recherche Scientifique
3’-Deoxy-3’-fluorothymidine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of other fluorinated nucleosides.
Biology: Used in studies involving DNA synthesis and repair mechanisms.
Medicine: Acts as an antiviral agent, particularly in the treatment of HIV and other viral infections.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-fluorothymidine-d3 involves its incorporation into DNA during replication. The fluorine atom at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets thymidine kinase, an enzyme crucial for DNA synthesis, and disrupts the replication process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-Fluoro-2’,3’-dideoxythymidine
- 3’-Fluorodeoxythymidine
- 2’-Fluoro-2’-deoxyadenosine
Uniqueness
3’-Deoxy-3’-fluorothymidine-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in biochemical studies. Its fluorine substitution also provides enhanced stability and specificity in antiviral applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H13FN2O4 |
|---|---|
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i1D3 |
Clé InChI |
UXCAQJAQSWSNPQ-BXKFBODDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


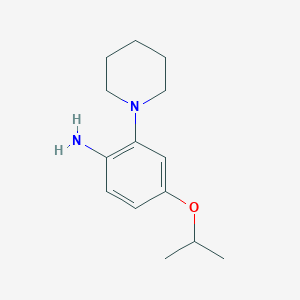
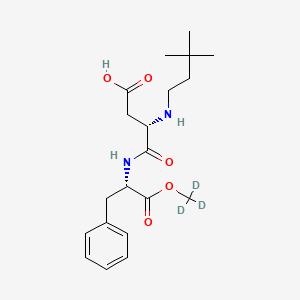

![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
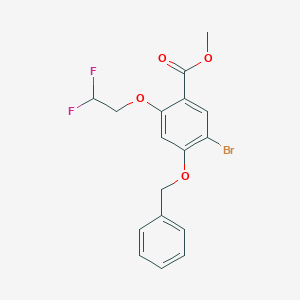

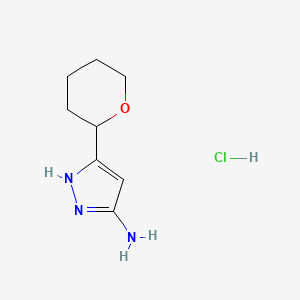
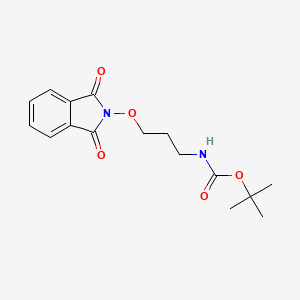
![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)

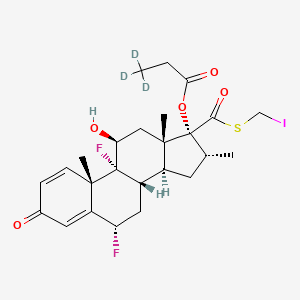
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

